(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid

Catalog No.
S12274672
CAS No.
M.F
C19H21NO5S
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybe...

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid

IUPAC Name

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1

InChI Key

ITIVJYICKMMKHE-QGZVFWFLSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid is an amino acid derivative characterized by its complex structure, which includes a benzyloxycarbonyl group and a 4-methoxybenzyl thio group. This compound has a molecular formula of C19H21NO5SC_{19}H_{21}NO_{5}S and a molecular weight of approximately 375.44 g/mol. It is recognized for its potential applications in pharmaceutical chemistry due to its unique functional groups that can interact with biological systems in various ways .

Typical for amino acids and their derivatives:

  • Acylation: The amine group can react with acylating agents, potentially leading to the formation of amides.
  • Reduction: The carbonyl group in the benzyloxycarbonyl moiety can be reduced to form alcohols or further modified.
  • Nucleophilic Substitution: The thioether linkage can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to facilitate its synthesis .

(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid exhibits various biological activities, primarily due to its amino acid structure. It has been studied for its potential roles in:

  • Antioxidant Activity: Compounds with similar structures have shown promise in scavenging free radicals.
  • Antimicrobial Properties: Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as a therapeutic agent.
  • Enzyme Inhibition: The unique functional groups may allow this compound to act as an inhibitor for specific enzymes involved in metabolic pathways .

Several synthetic routes can be employed to produce (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid:

  • Starting Materials: The synthesis typically begins with commercially available amino acids or their derivatives.
  • Protection Strategies: The amine group may be protected using benzyloxycarbonyl groups to prevent unwanted reactions during synthesis.
  • Thioether Formation: The introduction of the 4-methoxybenzyl thio group can be achieved through nucleophilic substitution reactions involving thiol reagents.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

The applications of (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid span various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug design targeting specific diseases.
  • Research Tool: It can be used in biochemical assays to study enzyme interactions or metabolic pathways involving amino acids.
  • Nutraceuticals: Its properties may be harnessed in dietary supplements aimed at enhancing health and wellness .

Interaction studies have shown that (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid can interact with various biological molecules:

  • Proteins and Enzymes: Binding affinity studies indicate potential interactions with key enzymes involved in metabolic processes.
  • Cellular Receptors: Preliminary research suggests that it may affect receptor signaling pathways, although detailed studies are required to elucidate these mechanisms .

These interactions highlight the compound's potential as a therapeutic agent.

Several compounds share structural similarities with (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid, including:

Compound NameCAS NumberKey Features
Methyl 2-(((benzyloxy)carbonyl)amino)acrylate21149-17-7Contains a methyl ester; used in polymer chemistry.
(S)-4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)benzoic acid123993-33-9Features a tert-butoxycarbonyl protecting group; potential for drug development.
3-(((benzyloxy)carbonyl)(phenethyl)amino)propanoic acidNot availableContains phenethyl side chain; studied for neuroprotective effects.

Uniqueness

The uniqueness of (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid lies in its specific combination of functional groups, particularly the thioether linkage and the benzyloxycarbonyl protection, which together may confer distinct biological properties not found in other similar compounds. This structural diversity allows it to interact differently within biological systems, making it a candidate for further research and development .

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

375.11404394 g/mol

Monoisotopic Mass

375.11404394 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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